1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 243666-15-1
VCID: VC2168898
InChI: InChI=1S/C11H14F3N3/c12-11(13,14)9-3-1-5-16-10(9)17-7-2-4-15-6-8-17/h1,3,5,15H,2,4,6-8H2
SMILES: C1CNCCN(C1)C2=C(C=CC=N2)C(F)(F)F
Molecular Formula: C11H14F3N3
Molecular Weight: 245.24 g/mol

1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

CAS No.: 243666-15-1

Cat. No.: VC2168898

Molecular Formula: C11H14F3N3

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane - 243666-15-1

Specification

CAS No. 243666-15-1
Molecular Formula C11H14F3N3
Molecular Weight 245.24 g/mol
IUPAC Name 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Standard InChI InChI=1S/C11H14F3N3/c12-11(13,14)9-3-1-5-16-10(9)17-7-2-4-15-6-8-17/h1,3,5,15H,2,4,6-8H2
Standard InChI Key BMKFDQXBPCCAFY-UHFFFAOYSA-N
SMILES C1CNCCN(C1)C2=C(C=CC=N2)C(F)(F)F
Canonical SMILES C1CNCCN(C1)C2=C(C=CC=N2)C(F)(F)F

Introduction

Chemical Identification and Properties

Molecular Identity

1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is cataloged by AK Scientific as product number 8204AD as documented in their safety data sheet. The compound features a pyridine ring with a trifluoromethyl group at position 3 and a seven-membered 1,4-diazepane heterocycle attached at position 2 of the pyridine . The IUPAC name correctly reflects this structural arrangement, distinguishing it from similar compounds with different substitution patterns.

Structural Characteristics

The compound's structure combines several important functional groups that contribute to its chemical behavior and potential applications:

  • A pyridine ring with nitrogen at position 1

  • A trifluoromethyl (CF₃) group at position 3 of the pyridine

  • A 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms) connected at position 2 of the pyridine

This structural arrangement creates a molecule with multiple potential interaction sites, including the basic nitrogen atoms in both the pyridine and diazepane rings, making it potentially useful in various chemical and biological applications.

Physical and Chemical Properties

Physical Characteristics

While specific physical data for this exact compound is limited in the available search results, some properties can be inferred based on its structure. The trifluoromethyl group typically enhances lipophilicity, which can affect membrane permeability in biological systems. This feature is particularly relevant for pharmaceutical applications where absorption and distribution in biological tissues are important considerations.

Chemical Reactivity

The presence of a trifluoromethyl group at position 3 of the pyridine ring is expected to influence the electronic distribution within the molecule. This group is highly electron-withdrawing, which would likely decrease the basicity of the pyridine nitrogen while potentially enhancing the electrophilicity of certain positions on the pyridine ring. The 1,4-diazepane ring contains two nitrogen atoms that can serve as nucleophilic centers or hydrogen bond acceptors in chemical reactions or interactions with biological targets .

Exposure RouteRecommended Action
Skin ContactWash with plenty of soap and water
InhalationRemove to fresh air and keep at rest in a position comfortable for breathing
Eye ContactRinse cautiously with water for several minutes; Remove contact lenses if present and easy to do; Continue rinsing
GeneralCall a poison center or doctor if you feel unwell

Additionally, specific treatments may be required as indicated on the label, and medical advice/attention should be sought if skin irritation or eye irritation persists .

Synthesis and Preparation

Reaction Conditions

The synthesis likely requires controlled conditions, including:

  • Appropriate solvent selection to facilitate the reaction

  • Temperature control to optimize yield and minimize side reactions

  • Potential use of catalysts to enhance reaction efficiency

  • Purification steps such as chromatography or recrystallization to obtain the pure compound

Comparative Analysis with Structural Analogues

Structural Variations

Several structurally related compounds can be identified from the search results, each differing in either the position of the trifluoromethyl group or the nature of the heterocyclic ring:

CompoundCAS NumberKey Structural Difference
1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane958694-16-1Trifluoromethyl at position 3, diazepane attached at position 4
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane238403-48-0Pyrimidine ring instead of pyridine, trifluoromethyl at position 4
1-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane1227954-88-2Trifluoromethyl at position 6, diazepane attached at position 2

These structural variations can significantly influence the compounds' physical properties, chemical reactivity, and biological activities .

Functional Comparisons

The position of the trifluoromethyl group and the attachment point of the diazepane ring can have significant effects on:

Applications in Research and Development

Research Considerations

When working with this compound in research settings, several considerations should be kept in mind:

  • The safety profile indicating irritation hazards requires appropriate handling precautions

  • The unique structural features may confer specific reactivity patterns that differ from similar compounds

  • Purity levels should be carefully assessed for research applications, especially in biological systems

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